3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(3-nitrophenyl)propanamide
Description
Sulfonamide compounds are a class of organic compounds featuring a sulfonyl group attached to an amine. Due to their versatile nature, they find applications in various fields, including medicinal chemistry, where they serve as building blocks for several drugs. The compound shares a sulfonamide moiety, which has been subject to extensive research for understanding its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of sulfonamide compounds often involves the use of sulfonate salts reacting with amines or the direct introduction of sulfonamide groups into aromatic rings. For example, the four-component reaction of N-sulfonylimines, (cyanomethylene)triphenylphosphorane, nitromethane, and formaldehyde has been developed for the synthesis of 3-substituted 2-methylene-4-nitrobutanenitriles, showcasing a method that could be relevant for synthesizing similar structures (Jin et al., 2011).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds has been characterized by various spectroscopic methods. For instance, a detailed study on 4-methyl-N-(3-nitrophenyl)benzene sulfonamide provided insights into its molecular geometry, vibrational frequencies, and electronic absorption spectra using density functional theory (DFT) and experimental techniques (Sarojini et al., 2013).
Chemical Reactions and Properties
Sulfonamides undergo various chemical reactions, including sulfonation, amination, and coupling reactions, which are pivotal in synthesizing complex molecules. Their chemical reactivity is influenced by the presence of the sulfonamide group, which can act as a directing group in aromatic substitution reactions. For example, the integrated transition metal-catalyzed reactions have been used to synthesize polysubstituted compounds by coupling propargylamines, vinyl sulfones (or nitroalkenes), and phenols (Clique et al., 2002).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and crystal structure, are crucial for their applications. The crystal structure of N-(4-nitrophenyl)-N-phenylsulfonamide, for instance, provides insight into the arrangement of sulfonamide molecules and their intermolecular interactions, which can influence their solubility and bioavailability (Gomes et al., 1993).
properties
IUPAC Name |
3-[4-(2-methylpropylsulfamoyl)phenyl]-N-(3-nitrophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-14(2)13-20-28(26,27)18-9-6-15(7-10-18)8-11-19(23)21-16-4-3-5-17(12-16)22(24)25/h3-7,9-10,12,14,20H,8,11,13H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYAUTMCYCCOQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-methylpropylsulfamoyl)phenyl]-N-(3-nitrophenyl)propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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